molecular formula C12H15BrN2OS B14904884 n-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide

n-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide

Cat. No.: B14904884
M. Wt: 315.23 g/mol
InChI Key: SGOFCBVISWRDHQ-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a bromobenzyl group attached to a thiazolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide typically involves the reaction of 2-bromobenzylamine with N-methylthiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium iodide (NaI) or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide: shares structural similarities with other thiazolidine derivatives, such as:

Uniqueness

The presence of the bromobenzyl group in this compound imparts unique chemical and biological properties to the compound. The bromine atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the bromobenzyl group may enhance the compound’s biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C12H15BrN2OS/c1-15(12(16)11-7-17-8-14-11)6-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3

InChI Key

SGOFCBVISWRDHQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2CSCN2

Origin of Product

United States

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